N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
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Overview
Description
“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it shares some structural similarities with other compounds in the pyrazole class2.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available literature. However, compounds with similar structures are often synthesized through multi-step organic reactions. For a detailed synthesis protocol, consultation with a synthetic chemist or a specialized database is recommended3.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the available resources. However, based on its IUPAC name, it contains a thieno[3,4-c]pyrazole core with a 2,4-dimethylphenyl group and a 2-fluorobenzamide group attached1. For a detailed structural analysis, computational chemistry software or crystallography data would be needed3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds in the pyrazole class can participate in a variety of chemical reactions, often involving the nitrogen atoms or any functional groups present3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the available resources. However, similar compounds in the pyrazole class are often characterized by their solubility, melting point, boiling point, and spectral data (IR, NMR, MS)4.Scientific Research Applications
Synthesis and Chemical Properties
The compound N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide falls within the category of heterocyclic compounds that are significant in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of such compounds often involves steps like condensation followed by cyclization, employing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These processes enable the synthesis of pyrazole appended heterocyclic skeletons, showcasing widespread bioactive properties including anticancer, anti-inflammatory, and antimicrobial effects. This underscores the compound's relevance in combinatorial and medicinal chemistry as a versatile template for drug design and discovery (Dar & Shamsuzzaman, 2015).
Biological and Therapeutic Applications
Research into the chemical use of synthetic compounds like N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide has focused on combating plant pathogens and diseases, as well as exploring their antifungal properties. One study reviewed 100 compounds tested against the Fusarium oxysporum pathogen, highlighting the structure–activity relationship (SAR) and efficiency of compounds including pyrazole derivatives in combating plant diseases. Such insights are crucial for the development of targeted molecules with specific biological activities, furthering our understanding of drug-target interactions (Kaddouri et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures1.
Future Directions
The future directions for research on this compound are not specified in the available resources. However, compounds with similar structures are often studied for their potential bioactivity, including their use as pharmaceuticals or agrochemicals3.
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXABGAAQGPMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
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